Bis(norbornadiene-mu-chlororhodium)
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Overview
Description
Bis(norbornadiene) dirhodium dichloride, also known as di-μ-chloro-bis(norbornadiene)dirhodium(I), is a coordination compound with the formula [Rh(nbd)Cl]₂. This compound is notable for its use as a catalyst in various organic reactions, particularly in the field of homogeneous catalysis. The compound features rhodium centers coordinated to norbornadiene ligands and chloride ions, forming a dimeric structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(norbornadiene) dirhodium dichloride typically involves the reaction of rhodium trichloride with norbornadiene in the presence of a reducing agent. One common method is as follows:
- Dissolve rhodium trichloride in methanol.
- Add norbornadiene to the solution.
- Introduce a reducing agent such as sodium borohydride.
- Stir the mixture at room temperature for several hours.
- Filter the resulting precipitate and wash with methanol to obtain the product.
Industrial Production Methods
Industrial production of bis(norbornadiene) dirhodium dichloride follows similar principles but is scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Bis(norbornadiene) dirhodium dichloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.
Substitution: Ligands such as norbornadiene can be substituted with other ligands like phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Reactions often occur in the presence of coordinating solvents like dichloromethane or tetrahydrofuran.
Major Products
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes or metallic rhodium.
Substitution: New rhodium complexes with different ligands.
Scientific Research Applications
Bis(norbornadiene) dirhodium dichloride is widely used in scientific research due to its catalytic properties. Some applications include:
Chemistry: Catalysis of hydrogenation, hydroformylation, and isomerization reactions.
Biology: Investigation of rhodium-based catalysts in biochemical processes.
Medicine: Potential use in drug synthesis and development.
Industry: Catalysis in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which bis(norbornadiene) dirhodium dichloride exerts its catalytic effects involves the coordination of substrates to the rhodium centers, followed by activation and transformation of the substrates. The norbornadiene ligands can facilitate the transfer of electrons and stabilize intermediate species, enhancing the efficiency of the catalytic process. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
Bis(1,5-cyclooctadiene)dirhodium dichloride: Similar structure but with cyclooctadiene ligands.
Bis(ethylene)dirhodium dichloride: Contains ethylene ligands instead of norbornadiene.
Bis(benzene)dirhodium dichloride: Features benzene ligands.
Uniqueness
Bis(norbornadiene) dirhodium dichloride is unique due to the presence of norbornadiene ligands, which provide distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in catalytic applications, making it suitable for specific reactions that other similar compounds may not efficiently catalyze.
Properties
Molecular Formula |
C14H16Cl2Rh2-2 |
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Molecular Weight |
461.0 g/mol |
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;rhodium;dichloride |
InChI |
InChI=1S/2C7H8.2ClH.2Rh/c2*1-2-7-4-3-6(1)5-7;;;;/h2*1-4,6-7H,5H2;2*1H;;/p-2 |
InChI Key |
PPRMCRKKVPOUMO-UHFFFAOYSA-L |
Canonical SMILES |
C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Cl-].[Cl-].[Rh].[Rh] |
Origin of Product |
United States |
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